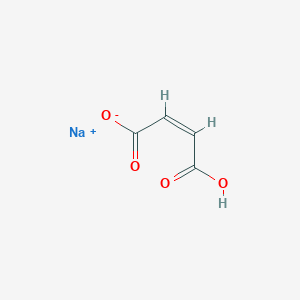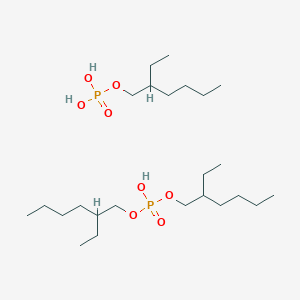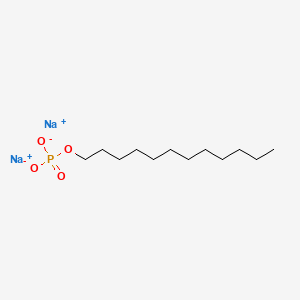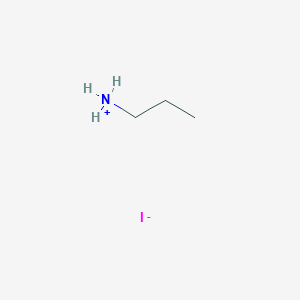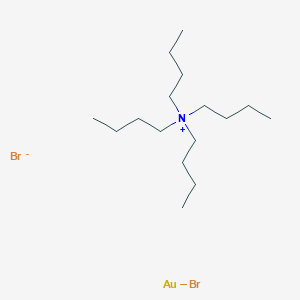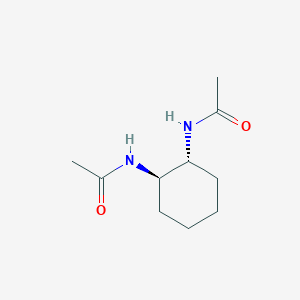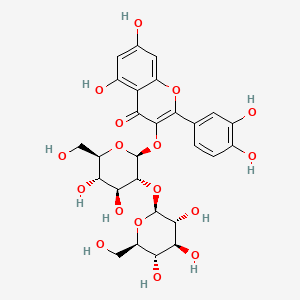![molecular formula C12H20O2 B8034634 Tricyclo[5.2.1.0(2,6)]decanedimethanol](/img/structure/B8034634.png)
Tricyclo[5.2.1.0(2,6)]decanedimethanol
Overview
Description
Tricyclo[5.2.1.0(2,6)]decanedimethanol is a useful research compound. Its molecular formula is C12H20O2 and its molecular weight is 196.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tricyclo[5.2.1.0(2,6)]decanedimethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tricyclo[5.2.1.0(2,6)]decanedimethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dental Resin System : Tricyclo[5.2.1.0(2,6)]decanedimethanol is used in the synthesis of a dimethacrylate monomer TDDMMA, which is a Bis-GMA free dental resin. This resin shows properties such as high double bond conversion, low solubility, and improved mechanical properties after water immersion, making it a valuable material in dentistry (Yin, Liu, & He, 2016).
Chiral Building Blocks : The compound has been used in the enzymatic resolution of dioxygenated dicyclopentadienes to provide chiral building blocks for the synthesis of naturally occurring (+)-coronafacic acid (Mehta & Reddy, 1999).
Construction of Molecular Frameworks : Studies have demonstrated its use in the stereoselective synthesis of molecular frameworks like copaborneol and longiborneol, achieved through intramolecular double Michael reactions (Ihara, Makita, Fujiwara, Tokunaga, & Fukumoto, 1996).
Cardo Polyamide-Imides : The compound is integral in synthesizing new cardo polyamide-imides containing ether and tricyclo[5.2.1.0(2,6)]decane groups, which are amorphous polymers with high glass transition temperatures and notable mechanical properties (Liaw, Liaw, & Kang, 1999).
Synthesis of Natural Products : It is used in the synthesis of natural products like (±)-8,14-cedranediol and (±)-8,14-cedranoxide through stereocontrolled methodologies (Ihara, Makita, & Takasu, 1999).
Precursor for High-Energy Fuels : Tricyclo[5.2.1.0(2,6)]decane is used as a precursor in the preparation of high-energy density fuels, as seen in the synthesis of isodicyclopentadiene (Chávez, Manríquez, & Alegría, 2007).
properties
IUPAC Name |
[(1R,7R)-8-(hydroxymethyl)-4-tricyclo[5.2.1.02,6]decanyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-5-7-1-10-8-3-9(6-14)11(4-8)12(10)2-7/h7-14H,1-6H2/t7?,8-,9?,10?,11-,12?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZDWMXUMXACHS-IACGZSPGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C3CC(C2C3)CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC([C@H]1C3C2CC(C3)CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tricyclo[5.2.1.0(2,6)]decanedimethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





